molecular formula C10H15NOS2 B8079893 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2'-[1,3]dithiolan]-3-one

4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2'-[1,3]dithiolan]-3-one

Cat. No.: B8079893
M. Wt: 229.4 g/mol
InChI Key: LVPPYMUUZHINEV-UHFFFAOYSA-N
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Description

4-Methyl-2-azaspiro[bicyclo[222]octane-5,2’-[1,3]dithiolan]-3-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclic framework with a spiro linkage, incorporating both nitrogen and sulfur atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Bicyclic Framework: The initial step involves the construction of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Spiro Linkage: The spiro linkage is introduced by reacting the bicyclic intermediate with a suitable spirocyclic precursor under controlled conditions.

    Incorporation of Heteroatoms: The nitrogen and sulfur atoms are introduced through nucleophilic substitution reactions, often using reagents such as thiols and amines.

    Final Cyclization: The final step involves cyclization to form the desired spirocyclic compound, which may require specific catalysts and reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced sulfur-containing derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, and anhydrous solvents.

    Substitution: Thiols, amines, alkyl halides, and appropriate solvents such as dichloromethane or ethanol.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced sulfur derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The presence of nitrogen and sulfur atoms in its structure allows for diverse interactions, including hydrogen bonding, coordination with metal ions, and redox reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-azaspiro[bicyclo[2.2.2]octane-5,2’-[1,3]dithiolan]-3-one is unique due to its specific spirocyclic structure incorporating both nitrogen and sulfur atoms. This combination of features imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

IUPAC Name

4'-methylspiro[1,3-dithiolane-2,5'-2-azabicyclo[2.2.2]octane]-3'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS2/c1-9-3-2-7(11-8(9)12)6-10(9)13-4-5-14-10/h7H,2-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPPYMUUZHINEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC13SCCS3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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